

# synthesis and characterization of Disperse Blue 165

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## Compound of Interest

Compound Name: Disperse blue 165

Cat. No.: B1295748

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An In-depth Technical Guide to the Synthesis and Characterization of C.I. **Disperse Blue 165**

## Introduction

C.I. **Disperse Blue 165** is a synthetic monoazo dye valued for its application in the textile industry, particularly for dyeing polyester and its blended fabrics.[1][2][3] Known for its bright blue hue, high sublimation fastness, and good light fastness, it is suitable for high-temperature and high-pressure dyeing methods.[2][3] Structurally, it is a complex organic molecule belonging to the single azo class, which is characterized by the -N=N- functional group that acts as the chromophore.[1][4] This technical guide provides a comprehensive overview of the synthesis and characterization of **Disperse Blue 165**, offering detailed experimental protocols and data for researchers and professionals in chemistry and material science.

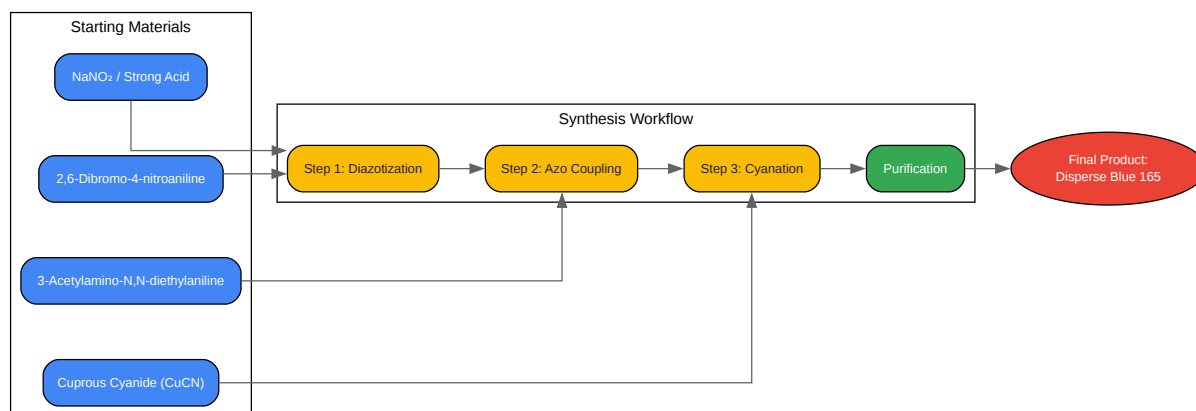
## Physicochemical Properties

**Disperse Blue 165** is a dark blue powder with defined physical and chemical characteristics.[1][2] Its properties are summarized in the table below.

Property	Value	Reference(s)
C.I. Name	Disperse Blue 165	[1]
C.I. Number	11077	[1][5]
CAS Number	41642-51-7	[1][2][6]
Molecular Formula	C <sub>20</sub> H <sub>19</sub> N <sub>7</sub> O <sub>3</sub>	[1][2][7]
Molecular Weight	405.41 g/mol	[1][2]
Appearance	Dark blue powder	[2][3][8]
Melting Point	257-259 °C	[2]
Boiling Point (Predicted)	691.2 ± 55.0 °C	[2][6]
Density (Predicted)	1.28 ± 0.1 g/cm <sup>3</sup>	[2][6]
Solubility	Insoluble in water; Soluble in acetone	[8][9]

## Synthesis of Disperse Blue 165

The synthesis of **Disperse Blue 165** is a multi-step process that involves the diazotization of a substituted aniline, followed by an azo coupling reaction and a subsequent cyanation step to yield the final product.[2][3][10] The general manufacturing method starts with 2,6-dibromo-4-nitroaniline, which is diazotized and coupled with 3-acetylamino-N,N-diethylaniline.[1][2] The final step involves the replacement of the bromine atoms with cyano groups.[2][10]



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Caption: General workflow for the synthesis of **Disperse Blue 165**.

## Experimental Protocols

### Protocol 1: Diazotization of 2,6-Dibromo-4-nitroaniline

This protocol describes the conversion of the primary aromatic amine to a diazonium salt, a critical intermediate for the azo coupling reaction.<sup>[11]</sup>

- **Preparation:** In a beaker, suspend a molar equivalent of 2,6-dibromo-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
- **Cooling:** Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. The temperature must be strictly maintained within this range to prevent the decomposition of the diazonium salt.

- **Nitrite Addition:** In a separate beaker, prepare a solution of sodium nitrite ( $\text{NaNO}_2$ ) in cold distilled water.
- **Reaction:** Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Maintain vigorous stirring and ensure the temperature does not exceed  $5\text{ }^\circ\text{C}$ .
- **Completion:** After the addition is complete, continue stirring the mixture for an additional 20-30 minutes to ensure the diazotization reaction is complete. The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling step.

### Protocol 2: Azo Coupling Reaction

The electrophilic diazonium salt is reacted with an electron-rich coupling component to form the azo compound.

- **Coupling Solution:** In a separate vessel, dissolve a molar equivalent of the coupling agent, 3-acetylamino-N,N-diethylaniline, in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate).
- **Cooling:** Cool the solution of the coupling component to  $0\text{-}5\text{ }^\circ\text{C}$  in an ice bath.
- **Reaction:** Slowly add the freshly prepared diazonium salt solution from Protocol 1 to the cooled coupling component solution with constant, efficient stirring. An intensely colored precipitate should form immediately.
- **Completion:** Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
- **Isolation:** Isolate the resulting dibromo-azo intermediate by vacuum filtration, washing it thoroughly with cold water to remove unreacted starting materials and salts.

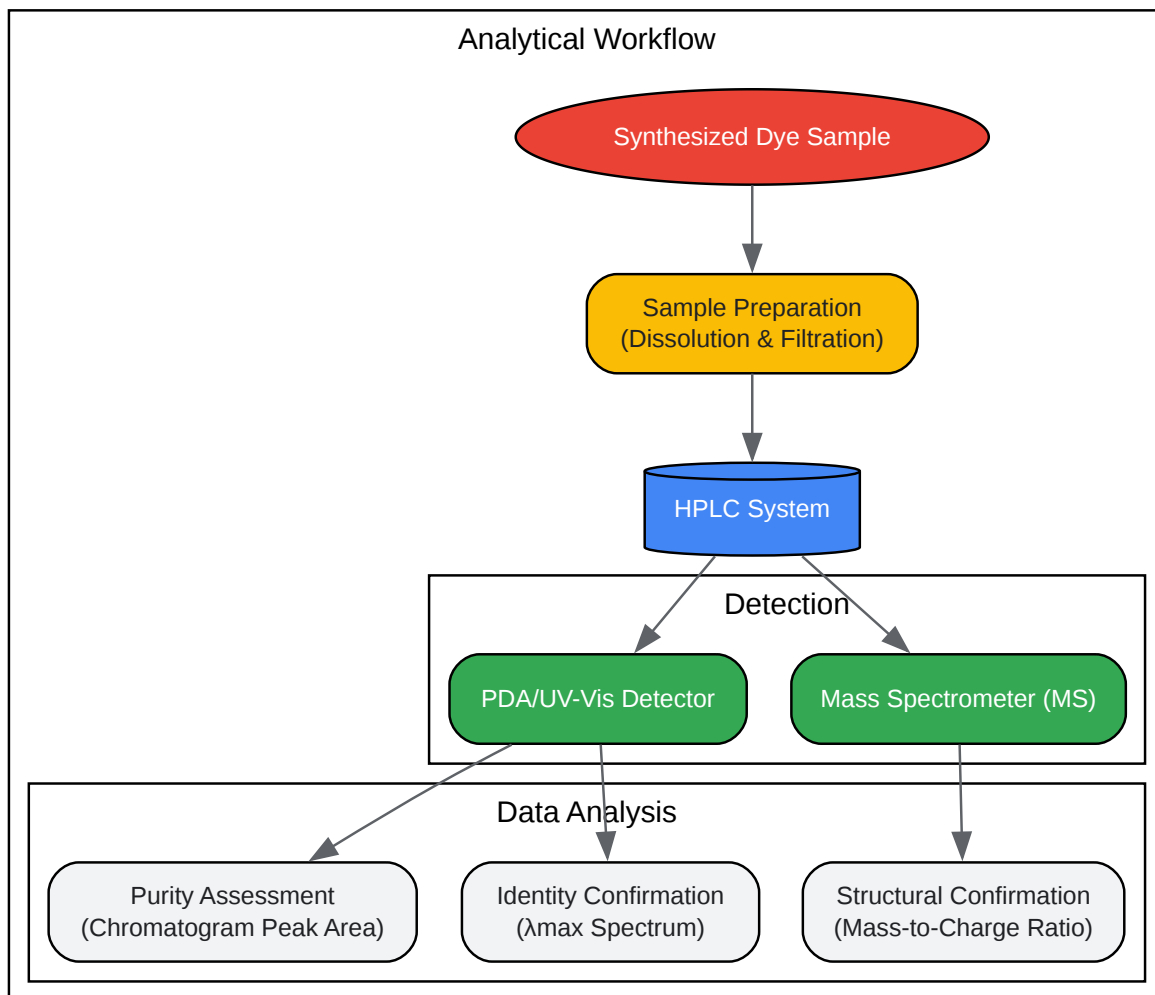
### Protocol 3: Cyanation

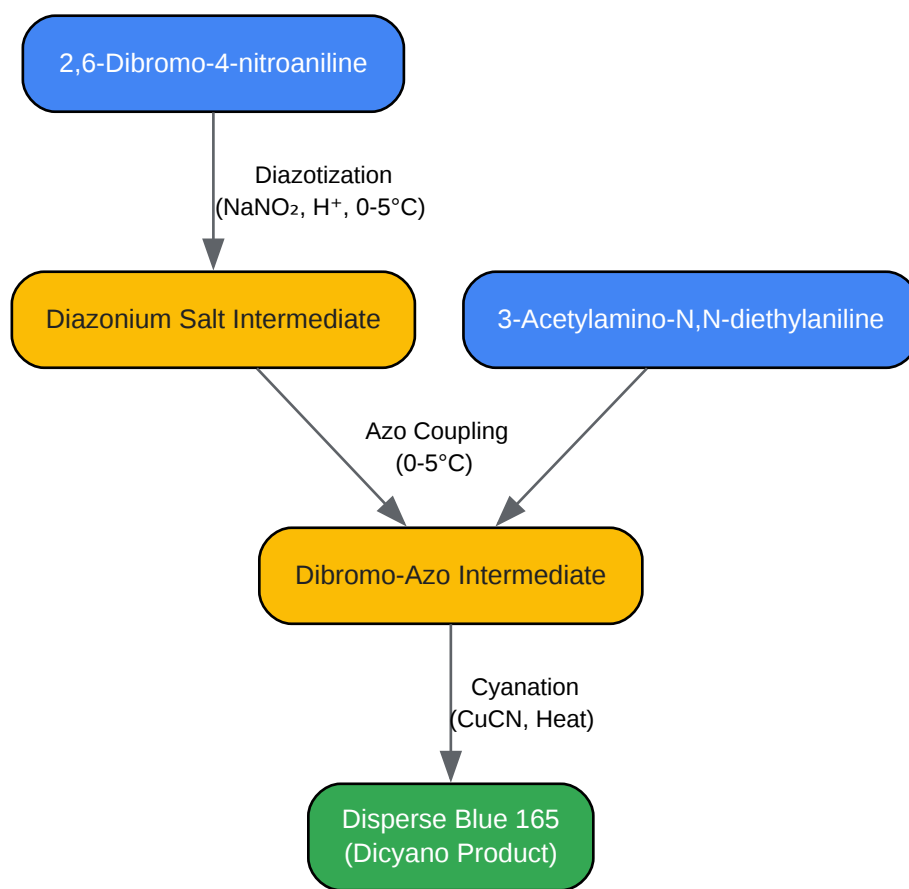
The final step involves a nucleophilic substitution to replace the bromine atoms with cyano groups.

- **Reaction Mixture:** Suspend the isolated dibromo-azo intermediate in a suitable solvent (e.g., DMF or DMSO).
- **Reagent Addition:** Add an excess of cuprous cyanide (CuCN) to the suspension.
- **Heating:** Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture and pour it into a large volume of water or an ice/water mixture to precipitate the crude product.
- **Purification:** Isolate the crude **Disperse Blue 165** dye by vacuum filtration. Further purify the product by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to achieve the desired purity.<sup>[11]</sup> The final product should be dried under a vacuum.

## Characterization

A combination of chromatographic and spectroscopic techniques is employed to confirm the identity, purity, and properties of the synthesized **Disperse Blue 165**.





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